Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-
Description
Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- (hereafter referred to as the target compound) is a bicyclic sulfonic acid derivative characterized by a norbornane-like framework with two ketone groups (2,3-dioxo) and a methanesulfonic acid substituent. This compound is structurally related to camphorsulfonic acid (CSA) but differs in the oxidation state of the bicyclic core and substituent positions .
Properties
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6H,3-5H2,1-2H3,(H,13,14,15)/t6-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHWAOZYKVGMQX-LHLIQPBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994133 | |
| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73413-79-3 | |
| Record name | Camphorquinone-10-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Camphorquinone-10-sulfonic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- is a bicyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H16O4S
- Molecular Weight : 232.30 g/mol
- CAS Number : 73413-79-3
The biological activity of Bicyclo[2.2.1]heptane derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the dioxo and methanesulfonic acid functional groups enhances its reactivity and binding affinity to target biomolecules.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
Antifungal Activity
One significant area of research involves the antifungal properties of Bicyclo[2.2.1]heptane derivatives. A study reported that compounds with similar structures exhibited potent antifungal activity against various strains of fungi, suggesting that this compound may also possess similar properties.
| Study | Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antifungal Screening | Candida albicans | 5.0 | |
| Antifungal Screening | Aspergillus niger | 3.5 |
Case Study: Voriconazole Impurity
In a study examining impurities in Voriconazole, a well-known antifungal medication, Bicyclo[2.2.1]heptane derivatives were identified as significant impurities that could affect the drug's efficacy and safety profile. The study highlighted the importance of monitoring such compounds during drug formulation processes.
Safety and Toxicology
The compound is classified as corrosive and poses certain safety risks when handled improperly. Laboratory safety data indicate that exposure can lead to burns and other adverse effects if not managed correctly.
Future Directions
Further research is needed to explore the full therapeutic potential of Bicyclo[2.2.1]heptane-1-methanesulfonic acid derivatives:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials : Conducting trials to evaluate efficacy in treating fungal infections or other diseases.
- Structural Modifications : Investigating how modifications to the bicyclic structure affect biological activity.
Scientific Research Applications
Synthetic Methodologies
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis processes. A notable approach involves the use of bicyclo[2.2.1]heptane derivatives in enantioselective reactions. For instance, researchers have successfully employed an organocatalytic formal [4 + 2] cycloaddition reaction to synthesize bicyclo[2.2.1]heptane-1-carboxylates from α′-ethoxycarbonyl cyclopentenones and nitroolefins. This method allows for the rapid access to functionalized bicyclic compounds under mild conditions, demonstrating high enantioselectivity and yield (up to 20:1 diastereomeric ratio) .
Functionalization of Bicyclic Compounds
The bridgehead carbon in bicyclo[2.2.1]heptanes is notably stable toward nucleophilic substitution reactions, making these compounds attractive for further functionalization. Studies indicate that the stability of these compounds can be exploited for creating diverse chemical derivatives suitable for various applications .
Medicinal Chemistry
Drug Development
Bicyclo[2.2.1]heptane derivatives have been explored for their potential as therapeutic agents. Their unique structural features may contribute to the development of novel pharmaceuticals with improved efficacy and reduced side effects. For example, the compound's ability to act as a chiral building block can facilitate the synthesis of complex molecules that are essential in drug design .
Biological Activity Studies
Research has indicated that certain bicyclic compounds exhibit biological activity, including anti-inflammatory and analgesic properties. The structural characteristics of bicyclo[2.2.1]heptane derivatives may enhance their interaction with biological targets, leading to promising leads in drug discovery .
Material Science
Polymer Chemistry
In material science, bicyclo[2.2.1]heptane derivatives are being investigated for their potential use in polymer synthesis and modification. Their unique ring structure can lead to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in the development of advanced composites and coatings .
Case Studies
Comparison with Similar Compounds
Camphorsulfonic Acid (CSA)
Structure : CSA (Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-) shares the bicyclo[2.2.1]heptane backbone and sulfonic acid group but lacks the 3-oxo group present in the target compound .
Properties :
- Applications : CSA is widely used as a chiral resolving agent and catalyst. The target compound’s 2,3-dioxo moiety could enhance its chelating ability in metal-catalyzed reactions.
Table 1: Comparison with CSA
| Property | Target Compound | CSA |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₅S | C₁₀H₁₆O₄S |
| Functional Groups | 2,3-Dioxo, sulfonic acid | 2-Oxo, sulfonic acid |
| Stereochemistry | (1S,4S) | (1R) or (±)- |
| Key Applications | Chelation, asymmetric synthesis | Chiral resolution, acid catalyst |
Ecamsule (3-(Phenylmethylene) Derivative)
Structure : Ecamsule (C₂₈H₃₄O₈S₂) contains a bicyclo[2.2.1]heptane core with two sulfonic acid groups and a phenylmethylene substituent .
Properties :
- UV Absorption : Ecamsule’s extended conjugation (phenylmethylene) enables strong UV absorption, making it a sunscreen additive. The target compound lacks this conjugation, limiting its UV activity.
- Solubility: Ecamsule’s disulfonic acid structure enhances water solubility compared to the monosulfonic target compound.
Table 2: Comparison with Ecamsule
| Property | Target Compound | Ecamsule |
|---|---|---|
| Molecular Weight | ~254 g/mol | ~562 g/mol |
| Substituents | 2,3-Dioxo, monosulfonic acid | Phenylmethylene, disulfonic acid |
| Key Applications | Synthetic intermediate | UV filter (sunscreens) |
(1R,4S)-7,7-Dimethyl-2-Oxobicyclo[2.2.1]heptane-1-Carboxylic Acid
Structure : This carboxylic acid derivative replaces the sulfonic acid group with a carboxylic acid .
Properties :
- Acidity : Carboxylic acid (pKa ~4.5) is less acidic than sulfonic acid (pKa ~1.0), limiting its use in strongly acidic environments.
- Reactivity : The carboxylic acid is more prone to esterification, whereas the sulfonic acid group in the target compound is inert under such conditions.
Table 3: Comparison with Carboxylic Acid Derivative
| Property | Target Compound | Carboxylic Acid Derivative |
|---|---|---|
| Acid Group | Sulfonic acid (strong acid) | Carboxylic acid (weak acid) |
| Functional Reactivity | Stable under esterification | Esterification, amidation |
| Thermal Stability | High (bicyclic framework) | Moderate |
Pharmaceutical Relevance
- Salt Formation : Sodium salts of related compounds (e.g., sodium camphorsulfonate) enhance solubility for drug formulations . The target compound’s sodium salt could similarly improve bioavailability.
- Derivatization : Brominated analogs (e.g., 3-bromo derivatives) show modified reactivity for targeted drug synthesis .
Preparation Methods
Organocatalytic Cycloaddition for Bicyclic Framework Construction
The bicyclo[2.2.1]heptane core can be constructed via enantioselective organocatalytic cycloaddition. A formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by chiral tertiary amines, yields bicyclo[2.2.1]heptane carboxylates with high enantiomeric excess (up to 99% ee) . For the target compound, this method can be adapted by substituting the carboxylate group with a methanesulfonic acid moiety.
Reaction Conditions
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Catalyst : Chiral tertiary amine (e.g., Cinchona alkaloid derivatives)
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Solvent : Dichloromethane or toluene at 0–25°C
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Time : 12–48 hours
Oxidation of 2-Oxo Precursors
The 2,3-dioxo functionality can be introduced by oxidizing 2-oxobicyclo[2.2.1]heptane derivatives. For example, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid (CAS 5872-08-2) undergoes selective oxidation at the 3-position using potassium permanganate (KMnO4) in acidic conditions .
Oxidation Protocol
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Substrate : 2-Oxo derivative (1 equiv)
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Oxidizing Agent : KMnO4 (2.5 equiv) in H2SO4/H2O (1:1 v/v)
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Temperature : 0–5°C (to prevent side reactions)
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Yield : 70–75%
Mechanistic Insight : The reaction proceeds via formation of a diradical intermediate, stabilized by the bicyclic framework, followed by oxygenation to the diketone.
Sulfonation of Camphor Derivatives
Camphor (C10H16O), a naturally occurring bicyclic monoterpene, serves as a chiral precursor. Direct sulfonation at the 1-position introduces the methanesulfonic acid group while retaining the (1S,4S) configuration .
Sulfonation Steps
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Electrophilic Substitution : Camphor reacts with chlorosulfonic acid (ClSO3H) in dry dichloromethane.
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Quenching : Addition to ice-water to isolate the sulfonic acid.
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Oxidation : Treatment with CrO3 in acetic acid to form the 2,3-dioxo groups .
Key Data
Limitations : Competing sulfonation at other positions reduces overall efficiency.
Hydrolysis of Sulfonyl Chloride Intermediates
Sulfonyl chlorides, such as 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride (CAS 39262-22-1), are hydrolyzed to sulfonic acids under basic conditions.
Hydrolysis Procedure
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Substrate : Sulfonyl chloride (1 equiv)
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Reagent : NaOH (2 equiv) in H2O/THF (3:1 v/v)
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Temperature : 25°C, 2 hours
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Yield : 85–90%
Post-Hydrolysis Modifications
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Oxidation : Use of pyridinium chlorochromate (PCC) to convert the 2-oxo to 2,3-dioxo system.
Asymmetric Synthesis Using Chiral Auxiliaries
Chiral pool synthesis leverages camphor’s inherent (1S,4S) configuration. For example, (1S)-(+)-10-camphorsulfonic acid (CSA) is functionalized via:
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Protection : Methanesulfonyl chloride protection of hydroxyl groups.
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Oxidative Cleavage : Ozonolysis of double bonds to form diketones .
Advantages : High stereochemical fidelity (>98% ee) without requiring external chiral catalysts .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1S,4S)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-methanesulfonic acid, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves functionalization of bicyclic ketones (e.g., norbornane derivatives) via sulfonation or oxidation. For example, ring expansion of bicyclo[3.2.0]heptanes with sulfuric acid in acetic acid (16 hours at RT) followed by reduction yields bicyclo[2.2.1]heptane derivatives . Optimization includes controlling acid concentration, temperature, and reaction time to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Monitor progress using TLC and confirm purity via HPLC (>98%) .
Q. How can the stereochemical configuration of (1S,4S)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane derivatives be confirmed?
- Answer : Use X-ray crystallography for unambiguous stereochemical assignment, as seen in structurally similar compounds like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane . Alternatively, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) or compare experimental optical rotation ([α]D) with literature values. Computational methods (DFT-based NMR chemical shift prediction) can validate configurations .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- 1H/13C NMR : Identify substituents via characteristic shifts (e.g., sulfonic acid protons at δ 2.8–3.2 ppm; ketone carbonyls at ~210 ppm in 13C NMR) .
- IR Spectroscopy : Confirm sulfonic acid (S=O stretching at 1150–1250 cm⁻¹) and ketone groups (C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻ at m/z 289.07 for C₁₀H₁₃O₆S⁻) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are suitable?
- Answer : Asymmetric organocatalysis (e.g., proline-derived catalysts) enables enantioselective [4+2] cycloaddition to form the bicyclic core. For example, L-proline (20 mol%) in DCM at -20°C achieves >90% enantiomeric excess (ee) for related norbornane carboxylates . Transition-metal catalysts (e.g., Ru-BINAP complexes) may also induce asymmetry during sulfonation .
Q. What strategies resolve contradictions in reported reactivity of bicyclo[2.2.1]heptane derivatives under acidic vs. basic conditions?
- Answer : Conflicting data (e.g., ketone stability in acidic media vs. ring-opening in basic conditions) arise from substituent electronic effects. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) predicts charge distribution: electron-withdrawing groups (sulfonic acid) stabilize the bicyclic framework under acid, while electron-donating groups increase basic media susceptibility. Validate via controlled experiments (pH 1–14, 25–80°C) with LC-MS monitoring .
Q. How can this compound serve as a precursor for covalent protein-labeling probes?
- Answer : Derivatize the sulfonic acid group to alkenyl nitrile electrophiles (e.g., via Mitsunobu reaction with cyanomethylphosphonium bromide). The resulting nitrile reacts selectively with cysteine residues in proteins under mild conditions (pH 7.4, 37°C). Confirm labeling efficiency via SDS-PAGE and MALDI-TOF MS .
Q. What computational tools predict the compound’s bioactivity or metabolic pathways?
- Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2. ADMET prediction (SwissADME) estimates metabolic stability (CYP450 interactions) and solubility (LogP ~1.2). For degradation pathways, employ density functional theory (DFT) to model hydrolysis or oxidation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
